Cas no 1012879-71-8 (3-tert-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid)
3-tert-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-tert-butyl-1-isopropyl-1H-pyrazole-5-carboxylic acid
- 5-tert-butyl-2-isopropyl-2H-pyrazole-3-carboxylic acid
- 3-TERT-BUTYL-1-(PROPAN-2-YL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
- QSERMHMMEAHOCE-UHFFFAOYSA-N
- 3-tert-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
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- Inchi: 1S/C11H18N2O2/c1-7(2)13-8(10(14)15)6-9(12-13)11(3,4)5/h6-7H,1-5H3,(H,14,15)
- InChI Key: QSERMHMMEAHOCE-UHFFFAOYSA-N
- SMILES: OC(C1=CC(C(C)(C)C)=NN1C(C)C)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 246
- Topological Polar Surface Area: 55.1
3-tert-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Enamine | EN300-1617083-1.0g |
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1012879-71-8 | 1g |
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1012879-71-8 | 50mg |
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| Enamine | EN300-1617083-100mg |
3-tert-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |
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| Enamine | EN300-1617083-250mg |
3-tert-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |
1012879-71-8 | 250mg |
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| Enamine | EN300-1617083-500mg |
3-tert-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |
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| Enamine | EN300-1617083-1000mg |
3-tert-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |
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| Enamine | EN300-1617083-2500mg |
3-tert-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |
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3-tert-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |
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| Enamine | EN300-1617083-10000mg |
3-tert-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |
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3-tert-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 3-tert-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
Introduction to 3-tert-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid (CAS No. 1012879-71-8)
3-tert-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, identified by its CAS number 1012879-71-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad range of biological activities and pharmaceutical applications. The presence of both a tert-butyl group and an isopropyl substituent on the pyrazole ring imparts unique chemical properties, making it a valuable scaffold for drug discovery and development.
The molecular structure of 3-tert-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid consists of a five-membered aromatic ring containing two nitrogen atoms, with the tert-butyl group attached at the 3-position and the isopropyl group at the 1-position. The carboxylic acid functionality at the 5-position further enhances its reactivity, allowing for various chemical modifications and derivatization strategies. These structural features make it an attractive candidate for exploring novel pharmacophores and therapeutic agents.
In recent years, there has been growing interest in pyrazole derivatives due to their demonstrated efficacy in modulating various biological pathways. Studies have shown that compounds incorporating the pyrazole moiety exhibit potential in anti-inflammatory, antimicrobial, antiviral, and anticancer applications. The specific arrangement of substituents in 3-tert-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid may contribute to its unique interaction with biological targets, potentially leading to enhanced binding affinity and improved pharmacokinetic profiles.
One of the most compelling aspects of this compound is its versatility as a building block for more complex molecules. The carboxylic acid group can be readily converted into esters, amides, or other functional derivatives, enabling the synthesis of novel analogs with tailored biological activities. This flexibility is particularly valuable in high-throughput screening campaigns and structure-based drug design approaches.
Recent advancements in computational chemistry and molecular modeling have further facilitated the exploration of 3-tert-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid as a lead compound. These techniques allow researchers to predict binding interactions with target proteins and assess potential drug-likeness parameters, thereby accelerating the drug discovery process. The combination of experimental validation and computational analysis provides a robust framework for optimizing lead compounds into viable therapeutic candidates.
The synthesis of 3-tert-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Key synthetic routes typically involve condensation reactions between appropriate precursors, followed by functional group transformations to introduce the desired substituents. The use of advanced catalytic systems has improved the efficiency and selectivity of these synthetic steps, making it feasible to produce this compound on a scalable basis.
From a pharmaceutical perspective, the potential applications of 3-tert-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid are broad-ranging. Its structural motif suggests utility in targeting enzymes and receptors involved in metabolic disorders, neurodegenerative diseases, and inflammatory conditions. Preclinical studies have begun to explore its effects on key signaling pathways, providing preliminary evidence of its biological relevance.
The compound's stability under various storage conditions is another critical factor that influences its practicality in research and industrial settings. Proper handling and storage protocols ensure that its integrity is maintained over time, allowing for consistent use in experimental protocols. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm its purity and identity.
In conclusion,3-tert-butyl-1-(propan-2-yI)-1H-pyrazole-S-carboxylic acid (CAS No. 1012879-U8) represents a promising candidate for further investigation in medicinal chemistry. Its unique structural features combined with its potential biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for pyrazole derivatives, this compound is likely to play an increasingly important role in drug development efforts worldwide.
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